Acm-ATP

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

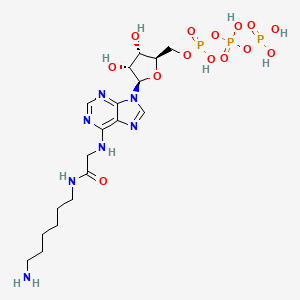

Acm-ATP, also known as this compound, is a useful research compound. Its molecular formula is C18H32N7O14P3 and its molecular weight is 663.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the foundational methodologies for synthesizing and characterizing Acm-ATP in biochemical studies?

this compound synthesis typically involves protecting ATP’s reactive groups (e.g., using acetamidomethyl [Acm] for sulfhydryl protection) followed by purification via HPLC or FPLC . Characterization requires mass spectrometry (MS) for molecular weight validation and NMR for structural confirmation. Researchers should document reagent purity, reaction conditions (pH, temperature), and yield calculations to ensure reproducibility .

Q. How is this compound utilized in enzyme kinetics studies, and what are its limitations?

this compound is often used as a substrate analog to study ATP-dependent enzymes (e.g., kinases) under controlled redox conditions. Limitations include potential steric hindrance from the Acm group, which may alter enzyme binding affinity. Methodologically, researchers should perform Michaelis-Menten kinetics with varying this compound concentrations and compare results to native ATP controls .

Q. What analytical techniques are critical for verifying this compound stability in experimental buffers?

Stability assays should employ UV-Vis spectroscopy (to track absorbance at 260 nm for ATP degradation) and thin-layer chromatography (TLC) for byproduct detection. Buffer composition (e.g., divalent cation concentration) must be standardized, as Mg²⁺ or Ca²⁺ can influence hydrolysis rates .

Advanced Research Questions

Q. How can experimental design address contradictory results in this compound’s efficacy across different enzyme systems?

Contradictions often arise from variations in enzyme isoforms or assay conditions. Researchers should:

- Replicate experiments with purified enzyme isoforms.

- Control for redox potential (e.g., using glutathione buffers).

- Apply multivariate statistical analysis (ANOVA with post-hoc tests) to isolate variables .

Q. What optimization strategies improve this compound’s compatibility with high-throughput screening (HTS) assays?

To adapt this compound for HTS:

- Use fluorophore-labeled derivatives (e.g., BODIPY-Acm-ATP) for real-time monitoring.

- Validate signal-to-noise ratios using positive/negative controls.

- Optimize DMSO tolerance if used in compound libraries, as this compound solubility may vary .

Q. How do researchers reconcile discrepancies between computational predictions and empirical data for this compound binding affinities?

Discrepancies may stem from force field inaccuracies in molecular dynamics (MD) simulations. Methodological solutions include:

- Cross-validating simulations with experimental techniques like surface plasmon resonance (SPR).

- Adjusting solvation parameters in MD models to better reflect buffer conditions .

Q. What protocols ensure robust reproducibility in this compound-based studies across laboratories?

Reproducibility requires:

- Detailed SOPs for synthesis, storage (-80°C aliquots), and buffer preparation.

- Inter-lab validation via round-robin trials.

- Reporting instrument calibration details (e.g., NMR magnet strength, HPLC column lot numbers) .

Q. Methodological Guidelines

- Data Reporting : Use SI units and report numerical precision aligned with instrument capabilities (e.g., ±0.1 mM for concentrations measured via spectrophotometry) .

- Statistical Rigor : Define significance thresholds (e.g., p < 0.05) and justify sample sizes using power analysis .

- Ethical Compliance : Disclose funding sources and conflicts of interest in the “Author Declarations” section .

Propiedades

Número CAS |

55860-26-9 |

|---|---|

Fórmula molecular |

C18H32N7O14P3 |

Peso molecular |

663.4 g/mol |

Nombre IUPAC |

[[(2R,3S,4R,5R)-5-[6-[[2-(6-aminohexylamino)-2-oxoethyl]amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C18H32N7O14P3/c19-5-3-1-2-4-6-20-12(26)7-21-16-13-17(23-9-22-16)25(10-24-13)18-15(28)14(27)11(37-18)8-36-41(32,33)39-42(34,35)38-40(29,30)31/h9-11,14-15,18,27-28H,1-8,19H2,(H,20,26)(H,32,33)(H,34,35)(H,21,22,23)(H2,29,30,31)/t11-,14-,15-,18-/m1/s1 |

Clave InChI |

WAQGDCOWYBRSPB-XKLVTHTNSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)NCC(=O)NCCCCCCN |

SMILES isomérico |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)NCC(=O)NCCCCCCN |

SMILES canónico |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)NCC(=O)NCCCCCCN |

Sinónimos |

ACM-ATP N(6)-((6-aminohexyl)carbamoylmethyl)adenosine triphosphate N(6)-((6-aminohexyl)carbamoylmethyl)ATP |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.